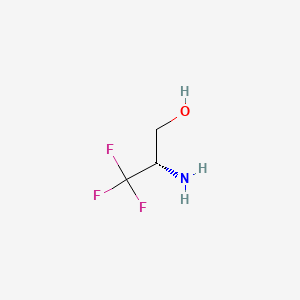

(2S)-2-amino-3,3,3-trifluoropropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3,3,3-trifluoropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NO/c4-3(5,6)2(7)1-8/h2,8H,1,7H2/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTSVIYDHWMNGL-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(F)(F)F)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20712411 | |

| Record name | (2S)-2-Amino-3,3,3-trifluoropropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561323-79-3 | |

| Record name | (2S)-2-Amino-3,3,3-trifluoropropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20712411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2S)-2-amino-3,3,3-trifluoropropan-1-ol CAS number

An In-Depth Technical Guide to (2S)-2-amino-3,3,3-trifluoropropan-1-ol: A Chiral Building Block for Advanced Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2S)-2-amino-3,3,3-trifluoropropan-1-ol, a fluorinated chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, stereoselective synthesis, and strategic applications in medicinal chemistry, offering field-proven insights into its utility.

Core Compound Identification and Physicochemical Profile

(2S)-2-amino-3,3,3-trifluoropropan-1-ol, also known as (S)-3,3,3-trifluoroalaninol, is a structurally unique molecule featuring a trifluoromethyl group adjacent to a chiral amino alcohol moiety. This combination of features makes it a valuable synthon for introducing fluorine into drug candidates to modulate their pharmacological properties.

Key Identifiers:

-

IUPAC Name: (2S)-2-amino-3,3,3-trifluoropropan-1-ol[1]

-

CAS Number: 561323-79-3[1]

-

Molecular Formula: C₃H₆F₃NO[1]

-

Synonyms: (S)-2-Amino-3,3,3-trifluoropropan-1-ol, (2S)-2-Amino-3,3,3-trifluoro-1-propanol[1]

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Weight | 129.08 g/mol | PubChem[1] |

| XLogP3 | -0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 129.04014830 Da | PubChem[1] |

The Strategic Importance of Fluorine and Chirality in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and bioavailability.[2][3] The trifluoromethyl group, in particular, is a common feature in many FDA-approved drugs.[4] It can significantly alter the electronic properties of a molecule and improve its lipophilicity, which can lead to better membrane permeability.[2][4]

Chirality is another critical aspect of drug design, as different enantiomers of a molecule can have vastly different pharmacological and toxicological profiles. The (S)-configuration of 2-amino-3,3,3-trifluoropropan-1-ol is crucial for its application as a building block for stereospecific drugs.

Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure (2S)-2-amino-3,3,3-trifluoropropan-1-ol is a key challenge. The primary goal of any synthetic route is to establish the stereocenter at the C2 position with high enantiomeric excess. Two main strategies are employed: chiral pool synthesis and asymmetric catalysis.

Chiral Pool Synthesis

This approach utilizes a readily available chiral starting material, such as a natural amino acid, to introduce the desired stereochemistry. For example, L-alanine could be a potential starting point, although the introduction of the trifluoromethyl group presents a significant synthetic hurdle.

Asymmetric Catalysis

Asymmetric catalysis is a more flexible approach that allows for the creation of the chiral center from a prochiral precursor. A particularly promising route involves the asymmetric reduction of a corresponding trifluoromethyl ketone.

Conceptual Workflow for Asymmetric Synthesis:

Caption: General workflow for the asymmetric synthesis of (2S)-2-amino-3,3,3-trifluoropropan-1-ol.

Biocatalysis, a subset of asymmetric catalysis, offers a green and highly selective alternative to traditional chemical methods. Enzymes such as ketoreductases (KREDs) and dehydrogenases can reduce trifluoromethyl ketones with high enantioselectivity.[5][6] For instance, research on the asymmetric synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acids using lactate dehydrogenase demonstrates the potential of biocatalytic reduction of trifluoromethyl-containing substrates.[7]

Applications in Medicinal Chemistry and Drug Development

(2S)-2-amino-3,3,3-trifluoropropan-1-ol is a valuable building block for the synthesis of more complex drug candidates. Its bifunctional nature (amine and alcohol) allows for a wide range of chemical modifications.

Logical Relationship of Properties to Applications:

Caption: The relationship between the structural features of (2S)-2-amino-3,3,3-trifluoropropan-1-ol and its applications.

The introduction of this moiety into a drug candidate can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the half-life of a drug.[2]

-

Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as enzymes and receptors.[8]

-

Increased Lipophilicity: This can improve a drug's ability to cross cell membranes and the blood-brain barrier.[4]

This building block is particularly useful for the synthesis of:

-

Peptidomimetics: The amino alcohol structure can be used to create non-natural amino acid surrogates for peptide-based drugs.

-

Enzyme Inhibitors: The trifluoromethyl group can act as a bioisostere for other functional groups and can be crucial for potent enzyme inhibition.

-

CNS-Active Agents: The enhanced lipophilicity can aid in the development of drugs that target the central nervous system.

Experimental Protocol: Asymmetric Reduction of a Trifluoromethyl Ketone Precursor

The following is a representative protocol for the biocatalytic asymmetric reduction of an N-protected 2-amino-3,3,3-trifluoropropiophenone, a potential precursor to the target molecule. This protocol is based on established methodologies for the bioreduction of ketones.[6]

Objective: To synthesize N-Boc-(2S)-2-amino-3,3,3-trifluoropropan-1-ol via the asymmetric reduction of N-Boc-2-amino-3,3,3-trifluoropropiophenone using a ketoreductase.

Materials:

-

N-Boc-2-amino-3,3,3-trifluoropropiophenone

-

Ketoreductase (KRED) enzyme (e.g., from a commercial screening kit)

-

NADH or NADPH cofactor

-

Glucose dehydrogenase (GDH) for cofactor regeneration

-

D-Glucose

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve N-Boc-2-amino-3,3,3-trifluoropropiophenone (1 mmol) in a minimal amount of a water-miscible co-solvent (e.g., DMSO).

-

Add this solution to 50 mL of potassium phosphate buffer (100 mM, pH 7.0).

-

To the buffered solution, add the KRED enzyme (e.g., 10 mg), NADH or NADPH (0.1 mmol), GDH (20 U), and D-glucose (1.5 mmol).

-

Reaction Execution: Stir the reaction mixture at a constant temperature (e.g., 30 °C) and monitor the progress of the reaction by TLC or HPLC.

-

Workup: Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.

-

Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to yield the N-Boc protected amino alcohol.

-

Deprotection: The Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, (2S)-2-amino-3,3,3-trifluoropropan-1-ol.

Self-Validation: The enantiomeric excess of the product should be determined by chiral HPLC analysis to confirm the stereoselectivity of the enzymatic reduction. The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

-

GHS Pictogram: GHS07 (Harmful)[9]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

Recommended Precautions:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

-

Wash hands thoroughly after handling.

Conclusion

(2S)-2-amino-3,3,3-trifluoropropan-1-ol is a highly valuable chiral building block for modern drug discovery. Its unique combination of a trifluoromethyl group and a chiral amino alcohol moiety provides medicinal chemists with a powerful tool to introduce desirable properties into drug candidates. The continued development of efficient and stereoselective synthetic methods, particularly those employing biocatalysis, will further enhance the accessibility and utility of this important compound in the pursuit of novel therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54594725, (2S)-2-amino-3,3,3-trifluoropropan-1-ol. Retrieved from [Link].

-

Das, P., & Verma, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Genetic Engineering and Biotechnology, 21(1), 59. Available at: [Link].

-

Rabuffetti, F. A., et al. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Communications Chemistry, 4(1), 1-9. Available at: [Link].

-

Cantillo, D., et al. (2022). Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Reaction Chemistry & Engineering, 7(5), 1085-1092. Available at: [Link].

-

Patel, J., & Sharma, A. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Chemical Sciences, 135(4), 1-15. Available at: [Link].

-

Wu, J., et al. (2022). Study on the Asymmetric Synthesis of Chiral 3,3,3‐Trifluoro‐2‐Hydroxypropanoic Acids by Lactate Dehydrogenase. ChemBioChem, 23(10), e202200117. Available at: [Link].

-

Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 439-446. Available at: [Link].

-

Moschner, J., et al. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(17), 10438-10505. Available at: [Link].

-

O'Hagan, D. (2018). Applications of fluorine-containing amino acids for drug design. Future Medicinal Chemistry, 10(14), 1695-1714. Available at: [Link].

-

De Kimpe, N., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry, 7, 1745-1752. Available at: [Link].

-

Ellman, J. A., et al. (2019). Convergent, asymmetric synthesis of vicinal amino alcohols via Rh-catalyzed addition of α-amido trifluoroborates to carbonyls. Chemical Science, 10(33), 7729-7734. Available at: [Link].

-

Richardson, P. L. (2022). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 17(1), 89-105. Available at: [Link].

-

Wang, Q., et al. (2022). Defluorinative Carboimination of Trifluoromethyl Ketones. ChemRxiv. Preprint. Available at: [Link].

-

Pollard, D. J., & Truppo, M. D. (2017). Modern Biocatalytic Ketone Reduction. In Modern Biocatalysis (pp. 1-24). Wiley-VCH. Available at: [Link].

-

Głowacka, I. E., et al. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 25(18), 4241. Available at: [Link].

-

Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry, 24(18), 4349-4354. Available at: [Link].

- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.

-

Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(7), 999. Available at: [Link].

Sources

- 1. (2S)-2-amino-3,3,3-trifluoropropan-1-ol | C3H6F3NO | CID 54594725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride | 1196154-75-2 [sigmaaldrich.com]

- 10. 2-amino-3,3,3-trifluoropropan-1-ol hydrochloride 95% | CAS: 1196154-75-2 | AChemBlock [achemblock.com]

An In-depth Technical Guide to the Physical Properties of (2S)-2-amino-3,3,3-trifluoropropan-1-ol

Introduction

(2S)-2-amino-3,3,3-trifluoropropan-1-ol, also known as (S)-trifluoroalaninol, is a chiral fluorinated amino alcohol that has garnered significant interest within the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl group (CF3) into small molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] This guide provides a comprehensive overview of the core physical properties of the (2S)-enantiomer, offering a technical resource for researchers, scientists, and drug development professionals engaged in its synthesis, characterization, and application.

Molecular Structure and Key Identifiers

The foundational understanding of any chemical entity begins with its precise molecular structure and associated identifiers.

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-amino-3,3,3-trifluoropropan-1-ol | [2] |

| CAS Number | 561323-79-3 | [2] |

| Molecular Formula | C₃H₆F₃NO | [2] |

| Molecular Weight | 129.08 g/mol | [2] |

| Canonical SMILES | C(N)O | [2] |

| InChI Key | SGTSVIYDHWMNGL-REOHCLBHSA-N | [2] |

Physicochemical Properties: A Detailed Examination

The physical properties of (2S)-2-amino-3,3,3-trifluoropropan-1-ol are critical determinants of its behavior in various experimental and formulation settings. This section delves into the key parameters, providing both available experimental data and insights into their implications.

Melting Point

The melting point is a crucial indicator of a compound's purity and the strength of its crystal lattice. For the hydrochloride salt of the enantiomeric (R)-form, a melting point of 202 °C has been reported. While this provides a valuable reference, the melting point of the free base of the (2S)-enantiomer may differ. The presence of the hydrochloride salt introduces strong ionic interactions, which typically result in a higher melting point compared to the free base, where hydrogen bonding and van der Waals forces are the primary intermolecular interactions.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines a standard and reliable method for determining the melting point of a solid organic compound.

Principle: A small, powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of (2S)-2-amino-3,3,3-trifluoropropan-1-ol is completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: If the approximate melting point is unknown, a rapid preliminary heating can be performed to get an estimate. For an accurate measurement, heat the sample at a rate of 1-2 °C per minute, starting from a temperature approximately 10-15 °C below the expected melting point.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound. A narrow melting range (e.g., 0.5-1 °C) is indicative of high purity.

Boiling Point

As a relatively small, polar molecule with the capacity for hydrogen bonding, (2S)-2-amino-3,3,3-trifluoropropan-1-ol is expected to have a boiling point that is influenced by these intermolecular forces. The trifluoromethyl group will also contribute to the molecule's volatility. Currently, no experimental boiling point data for the free base has been identified in the literature.

Optical Rotation: The Signature of Chirality

The defining characteristic of a chiral molecule is its ability to rotate the plane of polarized light. This property, known as optical activity, is a fundamental tool for confirming the enantiomeric purity of a sample. The specific rotation, [α], is a standardized measure of this activity.

For the hydrochloride salt of the enantiomeric (R)-2-amino-3,3,3-trifluoropropan-1-ol, a specific rotation of [α]D +8.1 (c 0.8, EtOH) has been reported. This indicates that a solution of the (R)-hydrochloride salt in ethanol at a concentration of 0.8 g/100 mL, measured using the sodium D-line (589 nm), rotates the plane of polarized light in a clockwise (dextrorotatory) direction.

Based on the principles of enantiomers, it is expected that the (2S)-enantiomer will exhibit a specific rotation of equal magnitude but opposite direction (levorotatory). Therefore, the specific rotation of (2S)-2-amino-3,3,3-trifluoropropan-1-ol hydrochloride is predicted to be approximately -8.1 (c 0.8, EtOH) . It is important to note that the specific rotation of the free base may differ from that of the hydrochloride salt due to differences in solvation and molecular conformation.

Experimental Protocol: Measurement of Specific Rotation

This protocol details the standardized procedure for measuring the specific rotation of a chiral compound using a polarimeter.

Principle: A solution of the chiral compound at a known concentration is placed in a polarimeter cell of a defined path length. Monochromatic, plane-polarized light is passed through the solution, and the angle of rotation of the light is measured.

Apparatus:

-

Polarimeter

-

Sodium lamp (or other monochromatic light source)

-

Polarimeter cell (typically 1 dm in length)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Solution Preparation: Accurately weigh a sample of (2S)-2-amino-3,3,3-trifluoropropan-1-ol and dissolve it in a suitable solvent (e.g., ethanol) in a volumetric flask to a known concentration (e.g., 0.8 g/100 mL).

-

Polarimeter Calibration: Calibrate the polarimeter by measuring the optical rotation of the pure solvent in the polarimeter cell. This value should be zero.

-

Sample Measurement: Rinse the polarimeter cell with the prepared solution and then fill it, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter and measure the observed rotation (α).

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:

[α] = α / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Reporting: The specific rotation is reported along with the temperature (T), the wavelength of light used (λ, e.g., "D" for the sodium D-line), and the solvent and concentration used. For example: [α]D²⁰ -8.1 (c 0.8, EtOH).

Solubility

The solubility of (2S)-2-amino-3,3,3-trifluoropropan-1-ol in various solvents is a critical parameter for its purification, formulation, and use in chemical reactions. The presence of both a polar amino and hydroxyl group suggests good solubility in polar protic solvents like water, methanol, and ethanol. The trifluoromethyl group will impart some nonpolar character, potentially allowing for solubility in some less polar organic solvents.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a straightforward method for determining the qualitative solubility of a compound in various solvents.

Principle: A small, known amount of the solute is added to a fixed volume of the solvent, and the mixture is observed for complete dissolution.

Apparatus:

-

Small test tubes or vials

-

Spatula

-

Vortex mixer (optional)

-

A selection of solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane)

Procedure:

-

Sample Preparation: To a series of labeled test tubes, add a small, accurately weighed amount of (2S)-2-amino-3,3,3-trifluoropropan-1-ol (e.g., 10 mg).

-

Solvent Addition: To each test tube, add a fixed volume of a different solvent (e.g., 1 mL).

-

Mixing: Agitate the mixture vigorously, for example, by using a vortex mixer, for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the mixture to determine if the solid has completely dissolved. If the solid has dissolved, the compound is considered soluble in that solvent at that concentration. If solid remains, the compound is considered sparingly soluble or insoluble.

-

Classification: The solubility can be qualitatively classified as:

-

Freely soluble: Dissolves quickly and completely.

-

Soluble: Dissolves completely upon agitation.

-

Sparingly soluble: Only a small portion of the solid dissolves.

-

Insoluble: No apparent dissolution.

-

Synthesis and Purification: A Conceptual Workflow

The preparation of enantiomerically pure (2S)-2-amino-3,3,3-trifluoropropan-1-ol is a key challenge for its practical application. Several synthetic strategies can be envisioned, often starting from chiral precursors or involving a chiral resolution step. A common approach involves the asymmetric reduction of a corresponding trifluoromethyl ketone.

Sources

A Comprehensive Technical Guide to (2S)-2-amino-3,3,3-trifluoropropan-1-ol: A Chiral Building Block for Advanced Drug Development

Introduction: The Strategic Value of Fluorination in Chiral Scaffolds

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with the stereochemical precision of a chiral center, fluorinated building blocks offer an unparalleled toolkit for the design of novel therapeutics.

This technical guide provides an in-depth exploration of (2S)-2-amino-3,3,3-trifluoropropan-1-ol , a chiral amino alcohol distinguished by the presence of a trifluoromethyl group. Also known as (S)-3,3,3-trifluoroalaninol, this compound is a valuable synthon for introducing a trifluoromethylated stereocenter into active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for versatile chemical modifications, making it a highly sought-after component in the synthesis of complex molecules. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its structural information, physicochemical properties, synthesis, and potential applications.

Physicochemical and Structural Properties

(2S)-2-amino-3,3,3-trifluoropropan-1-ol is a chiral molecule with the (S)-configuration at the C2 carbon. The trifluoromethyl group significantly influences the electronic properties of the neighboring stereocenter.

Core Structural Information

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-amino-3,3,3-trifluoropropan-1-ol | [1] |

| Synonyms | (S)-2-Amino-3,3,3-trifluoropropan-1-ol, (S)-3,3,3-Trifluoroalaninol, 3,3,3-trifluoro-D-alaninol | [1] |

| CAS Number | 561323-79-3 | [1] |

| Molecular Formula | C₃H₆F₃NO | [1] |

| Molecular Weight | 129.08 g/mol | [1] |

| SMILES | C(N)O | [1] |

| InChI Key | SGTSVIYDHWMNGL-REOHCLBHSA-N | [1] |

As of the latest update, specific experimental data for the melting point, boiling point, and solubility of the free base were not available in publicly accessible literature. The compound is frequently handled as its hydrochloride salt, which is a solid and likely possesses greater water solubility.

Synthesis and Purification: Accessing a Key Chiral Intermediate

The enantioselective synthesis of (2S)-2-amino-3,3,3-trifluoropropan-1-ol is crucial for its application in pharmaceutical development. A common and effective strategy involves the asymmetric reduction of a suitable precursor, such as an ester of 3,3,3-trifluoroalanine.

Conceptual Enantioselective Synthesis Workflow

Figure 1: Conceptual workflow for the enantioselective synthesis of (2S)-2-amino-3,3,3-trifluoropropan-1-ol.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on established methods for the synthesis of similar chiral amino alcohols.

Step 1: Esterification of 3,3,3-Trifluoro-DL-alanine

-

Suspend 3,3,3-Trifluoro-DL-alanine in anhydrous ethanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure to obtain the crude ethyl 3,3,3-trifluoro-DL-alaninate hydrochloride.

Step 2: Asymmetric Reduction

-

Prepare a solution of a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst), in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

-

Dissolve the crude ethyl 3,3,3-trifluoro-DL-alaninate hydrochloride in anhydrous THF and neutralize with a non-nucleophilic base (e.g., triethylamine) to obtain the free ester.

-

Slowly add the solution of the free ester to the chiral reducing agent at a low temperature (e.g., -20 °C to 0 °C).

-

Stir the reaction mixture at this temperature for several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of methanol, followed by aqueous acid (e.g., 1M HCl).

Step 3: Purification

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

-

Basify the aqueous layer with a suitable base (e.g., NaOH) to a pH of >10.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel or by crystallization of its hydrochloride salt.

Spectroscopic and Structural Characterization

Due to the limited availability of published experimental spectra for (2S)-2-amino-3,3,3-trifluoropropan-1-ol, the following tables provide expected NMR chemical shifts based on the analysis of structurally related compounds.

Expected ¹H NMR Spectral Data (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CH₂) | 3.6 - 3.8 | m | - |

| H2 (CH) | 3.2 - 3.4 | m | - |

| NH₂ | 1.5 - 2.5 | br s | - |

| OH | 1.5 - 2.5 | br s | - |

Expected ¹³C NMR Spectral Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C1 (CH₂) | 65 - 68 |

| C2 (CH) | 55 - 58 (q, J ≈ 30 Hz) |

| C3 (CF₃) | 125 - 128 (q, J ≈ 280 Hz) |

Expected ¹⁹F NMR Spectral Data (in CDCl₃)

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | -75 to -78 | d |

Applications in Drug Development

The unique structural features of (2S)-2-amino-3,3,3-trifluoropropan-1-ol make it a highly valuable building block in the synthesis of novel drug candidates. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation, and its lipophilicity can improve membrane permeability and oral bioavailability. The chiral nature of the molecule allows for stereospecific interactions with biological targets, which is critical for drug efficacy and reducing off-target effects.

Potential Therapeutic Areas:

-

Antiviral Agents: Chiral amino alcohols are key components in many antiviral drugs, including protease inhibitors. The trifluoromethyl group can enhance the binding affinity of these inhibitors to the active site of viral proteases.

-

Anticancer Agents: The incorporation of fluorinated moieties is a common strategy in the design of kinase inhibitors and other anticancer drugs to improve their pharmacokinetic profiles.

-

Central Nervous System (CNS) Drugs: The increased lipophilicity imparted by the trifluoromethyl group can facilitate the penetration of the blood-brain barrier, a key requirement for drugs targeting the CNS.

Drug Discovery and Development Workflow

Figure 2: Integration of (2S)-2-amino-3,3,3-trifluoropropan-1-ol in a typical drug discovery workflow.

Chemical Reactivity and Stability

The reactivity of (2S)-2-amino-3,3,3-trifluoropropan-1-ol is dictated by its primary amine and primary alcohol functionalities.

-

N-functionalization: The amino group can readily undergo reactions such as acylation, alkylation, and sulfonylation to introduce a wide variety of substituents.

-

O-functionalization: The hydroxyl group can be acylated, alkylated, or converted to a leaving group for subsequent nucleophilic substitution.

-

Influence of the CF₃ Group: The electron-withdrawing nature of the trifluoromethyl group decreases the basicity of the neighboring amino group. This can influence its reactivity and the pKa of its conjugate acid.

The compound is expected to be stable under normal laboratory conditions. However, it should be stored in a cool, dry place away from strong oxidizing agents.

Safety and Handling

While a specific safety data sheet (SDS) for (2S)-2-amino-3,3,3-trifluoropropan-1-ol is not widely available, general precautions for handling chiral amino alcohols should be followed. Its hydrochloride salt is classified as a solid that may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

(2S)-2-amino-3,3,3-trifluoropropan-1-ol is a valuable and versatile chiral building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients. Its unique combination of a stereodefined center, a trifluoromethyl group, and two reactive functional groups provides medicinal chemists with a powerful tool to modulate the properties of drug candidates. While further experimental characterization of this molecule is warranted, its potential for enhancing metabolic stability, target affinity, and bioavailability makes it a compound of significant interest in the ongoing quest for safer and more effective medicines.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 54594725, (2S)-2-amino-3,3,3-trifluoropropan-1-ol. [Link]. Accessed Jan 15, 2026.

Sources

commercial suppliers of (2S)-2-amino-3,3,3-trifluoropropan-1-ol

An In-depth Technical Guide to the Commercial Sourcing and Application of (2S)-2-amino-3,3,3-trifluoropropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-amino-3,3,3-trifluoropropan-1-ol is a chiral fluorinated building block of significant strategic value in modern medicinal chemistry. The incorporation of the trifluoromethyl group can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive technical overview for research scientists on the commercial landscape, quality assessment, and synthetic application of this versatile compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-proven insights to facilitate its effective procurement and utilization in drug discovery programs.

The Strategic Rationale for Fluorinated Building Blocks in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a well-established and powerful strategy in drug design. The trifluoromethyl (-CF₃) group, in particular, is often used as a bioisostere for a methyl or isopropyl group but with vastly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, alter metabolic pathways (often blocking sites of oxidative metabolism), and enhance binding affinity through unique non-covalent interactions. (2S)-2-amino-3,3,3-trifluoropropan-1-ol provides a synthetically accessible scaffold containing a trifluoromethyl group adjacent to a chiral amine center, making it an exceptionally valuable synthon for creating novel pharmaceutical agents with improved pharmacokinetic and pharmacodynamic profiles.[1][2]

Commercial Supplier Landscape

Reliable sourcing of starting materials is the foundation of any successful synthetic campaign. The quality, availability, and documentation provided by a supplier are critical considerations. Several reputable chemical vendors offer (2S)-2-amino-3,3,3-trifluoropropan-1-ol, often with varying purity grades and in different quantities.

Table 1: Comparison of Commercial Suppliers

| Supplier | Example Product Number | Purity Specification | Available Quantities | Key Features |

| Sigma-Aldrich (Merck) | 334969 | ≥98% | Gram to multi-gram | Extensive quality documentation (CoA, SDS) and global distribution network.[3] |

| AChemBlock | S87410 | 95% (as HCl salt) | Gram scale | Offers the hydrochloride salt, which may have different solubility and handling properties.[4] |

| Toronto Research Chemicals (TRC) | A630840 | Not specified (custom synthesis) | Custom | Specializes in complex organic chemicals for research; may require a custom synthesis inquiry.[5] |

| Echemi (listing various suppliers) | N/A | Varies | Gram to Kilogram | A platform connecting multiple, often international, manufacturers; diligence is required to vet individual suppliers.[6] |

Note: Product availability, purity, and catalog numbers are subject to change. Always consult the supplier's official website for the most current information.

Procurement and Quality Validation Workflow

A robust workflow for sourcing and validating chemical reagents is crucial for experimental reproducibility. This process extends beyond simply placing an order and involves critical in-house verification.

Caption: Recommended workflow for sourcing and validating critical chemical reagents.

Expert Insight on Validation:

-

Causality: Relying solely on a supplier's CoA is insufficient. Batch-to-batch variability is a known issue in the chemical industry. Independent, in-house verification (Phase 2) is a self-validating system that ensures the material entering your synthetic workflow meets the precise requirements of your experiment, preventing costly and time-consuming troubleshooting later.

-

Trustworthiness: Chiral HPLC is a mandatory step for this specific building block.[7][8] The biological activity of the final compound is often dependent on a single enantiomer. Using a racemic or enantiomerically impure starting material will lead to complex mixtures that are difficult to separate and can produce misleading biological data.

Key Technical Data and Handling

Table 2: Physicochemical Properties and Safety Information

| Property | Value | Source |

| Molecular Formula | C₃H₆F₃NO | PubChem[9] |

| Molecular Weight | 129.08 g/mol | PubChem[9] |

| CAS Number | 127744-11-2 (for S-enantiomer) | Varies by supplier |

| Appearance | White to off-white solid (typical) | General knowledge |

| Boiling Point | ~100-101 °C (for achiral analog) | Thermo Scientific[10] |

| Signal Word | Warning | Sigma-Aldrich[3] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Sigma-Aldrich[3] |

| Storage | Store in a cool, dry, well-ventilated place away from oxidizing agents. Keep container tightly sealed. | Thermo Scientific[10] |

Synthetic Applications and Methodologies

The bifunctional nature of (2S)-2-amino-3,3,3-trifluoropropan-1-ol, possessing both a nucleophilic amine and a primary alcohol, makes it a highly adaptable building block.

Key Synthetic Transformations:

-

N-Acylation/Sulfonylation: The primary amine can be readily functionalized with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common initial step to incorporate the building block into a larger molecular scaffold.

-

O-Alkylation/Esterification: The primary alcohol can be alkylated or esterified, though this often requires prior protection of the more nucleophilic amine group.

-

Cyclization Reactions: The 1,2-amino alcohol motif is a classic precursor for the synthesis of various heterocycles, such as oxazolines, which can serve as chiral ligands in asymmetric catalysis.

-

Peptide Coupling: After appropriate protection, it can be used as a non-canonical amino acid in peptide synthesis to create peptides with enhanced stability and unique conformational properties.[1]

Example Protocol: Synthesis of N-((2S)-1-hydroxy-3,3,3-trifluoropropan-2-yl)acetamide

This protocol describes a standard N-acetylation, a fundamental transformation for this building block.

Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (2S)-2-amino-3,3,3-trifluoropropan-1-ol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Rationale: The acylation reaction is exothermic. Cooling prevents potential side reactions and ensures controlled addition.

-

-

Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution. TEA acts as a base to scavenge the HCl byproduct generated during the reaction.

-

Reagent Addition: Add acetyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. A white precipitate of triethylamine hydrochloride will form.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.

-

Washing: Combine the organic layers and wash with brine to remove residual water and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation).

-

Purification & Validation: The resulting crude product can be purified by silica gel column chromatography if necessary. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

(2S)-2-amino-3,3,3-trifluoropropan-1-ol is a high-value building block for modern drug discovery, offering a reliable method for introducing a chiral trifluoromethyl-containing moiety. A successful research program depends not only on innovative synthetic design but also on the diligent sourcing and rigorous validation of such critical starting materials. By partnering with reputable suppliers and implementing a stringent in-house quality control workflow, researchers can confidently leverage the unique properties of this compound to engineer the next generation of therapeutic agents.

References

-

PubChem. (2S)-2-amino-3,3,3-trifluoropropan-1-ol. National Center for Biotechnology Information. [Link]

-

ResearchGate. Utilization of fluorinated α-amino acids in small molecule drug design. [Link]

-

Silver Fern Chemical Inc. Methyl Isobutyl Carbinol Supplier. [Link]

-

PubMed. A facile stereocontrolled synthesis of anti-alpha-(trifluoromethyl)-beta-amino alcohols. [Link]

-

MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

MDPI. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jelsciences.com [jelsciences.com]

- 3. 2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride | 1196154-75-2 [sigmaaldrich.com]

- 4. 2-amino-3,3,3-trifluoropropan-1-ol hydrochloride 95% | CAS: 1196154-75-2 | AChemBlock [achemblock.com]

- 5. Buy Online CAS Number 162684-85-7 - TRC - 2-Amino-3,3,3-trifluoro-1-propanol | LGC Standards [lgcstandards.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. (2S)-2-amino-3,3,3-trifluoropropan-1-ol | C3H6F3NO | CID 54594725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,3,3-Trifluoro-1-propanol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (2S)-2-amino-3,3,3-trifluoropropan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the chiral fluorinated amino alcohol, (2S)-2-amino-3,3,3-trifluoropropan-1-ol, also known as (S)-trifluoroalaninol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and characterization of complex organic molecules. The guide will delve into the theoretical principles governing the observed chemical shifts and coupling constants, present detailed spectral data, and provide a step-by-step protocol for sample preparation and data acquisition.

Introduction: The Significance of (2S)-2-amino-3,3,3-trifluoropropan-1-ol

(2S)-2-amino-3,3,3-trifluoropropan-1-ol is a valuable chiral building block in medicinal chemistry and organic synthesis. The presence of a trifluoromethyl group (-CF₃) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, the precise and unambiguous structural characterization of molecules incorporating this moiety is paramount. NMR spectroscopy stands as the most powerful analytical technique for this purpose, offering detailed insights into the molecular framework, stereochemistry, and electronic environment of the nuclei.

This guide will focus on the interpretation of the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for scientists working with fluorinated molecules.

Theoretical Considerations: The Influence of Fluorine

The presence of the highly electronegative trifluoromethyl group exerts a profound influence on the NMR spectra of (2S)-2-amino-3,3,3-trifluoropropan-1-ol. This influence manifests in two primary ways:

-

Inductive Effects on Chemical Shifts: The strong electron-withdrawing nature of the -CF₃ group deshields adjacent protons and carbons, causing their resonances to appear at a higher chemical shift (downfield) compared to their non-fluorinated analogs.

-

Spin-Spin Coupling (J-coupling): The fluorine-19 (¹⁹F) nucleus has a spin of ½, similar to ¹H, and therefore couples with neighboring ¹H and ¹³C nuclei. This results in the splitting of NMR signals into multiplets, providing valuable information about the connectivity of atoms within the molecule. The magnitude of these coupling constants (J-values) is dependent on the number of bonds separating the coupled nuclei.

¹H and ¹³C NMR Spectral Data

The following tables summarize the assigned ¹H and ¹³C NMR data for (2S)-2-amino-3,3,3-trifluoropropan-1-ol. The data is presented for a standard deuterated solvent, Methanol-d₄ (CD₃OD), which is a common choice for polar, protic analytes.

Table 1: ¹H NMR Data for (2S)-2-amino-3,3,3-trifluoropropan-1-ol in CD₃OD

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1a, H-1b (CH₂) | 3.55 - 3.70 | m | |

| H-2 (CH) | 3.40 - 3.50 | m | |

| NH₂, OH | 4.85 (solvent) | s |

Table 2: ¹³C NMR Data for (2S)-2-amino-3,3,3-trifluoropropan-1-ol in CD₃OD

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-1 (CH₂) | 65.2 | t | ³J(C,F) ≈ 4 |

| C-2 (CH) | 58.1 | q | ²J(C,F) ≈ 30 |

| C-3 (CF₃) | 127.5 | q | ¹J(C,F) ≈ 280 |

Spectral Interpretation and Rationale

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of (2S)-2-amino-3,3,3-trifluoropropan-1-ol in CD₃OD displays two multiplets in the aliphatic region.

-

H-1 Methylene Protons (CH₂OH): The diastereotopic protons on C-1 (H-1a and H-1b) appear as a complex multiplet between 3.55 and 3.70 ppm. Their non-equivalence arises from the adjacent chiral center (C-2). These protons are coupled to the H-2 proton and also exhibit a smaller four-bond coupling to the fluorine atoms (⁴J(H,F)), contributing to the complexity of the multiplet.

-

H-2 Methine Proton (CHNH₂): The methine proton at the chiral center (H-2) resonates as a multiplet in the 3.40 - 3.50 ppm range. This signal is split by the adjacent H-1 protons and, significantly, by the three fluorine atoms on C-3 (³J(H,F)). This vicinal coupling to the -CF₃ group is a key diagnostic feature.

-

Exchangeable Protons (NH₂ and OH): In a protic solvent like methanol-d₄, the protons of the amine and hydroxyl groups undergo rapid exchange with the deuterium of the solvent. This typically results in a broad singlet that is often superimposed with the residual solvent peak (in this case, CHD₂OD at approximately 3.31 ppm and H₂O/HOD around 4.8 ppm).

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon framework, with the influence of the fluorine atoms being particularly evident.

-

C-1 (CH₂OH): The carbon of the hydroxymethyl group appears at approximately 65.2 ppm. Due to a three-bond coupling to the fluorine atoms (³J(C,F)), this signal may appear as a narrow quartet or a triplet with fine structure, though the coupling is often small (around 4 Hz).

-

C-2 (CHNH₂): The chiral carbon, C-2, resonates around 58.1 ppm. The signal is split into a quartet due to the two-bond coupling with the three fluorine atoms (²J(C,F)), which is typically in the range of 25-35 Hz.

-

C-3 (CF₃): The carbon of the trifluoromethyl group exhibits the most dramatic effect. It appears significantly downfield at approximately 127.5 ppm and is split into a prominent quartet due to the large one-bond coupling to the three directly attached fluorine atoms (¹J(C,F)). This coupling constant is typically very large, on the order of 280 Hz.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocol is recommended.

Sample Preparation

-

Analyte Purity: Begin with a sample of (2S)-2-amino-3,3,3-trifluoropropan-1-ol of the highest possible purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Use high-purity deuterated methanol (Methanol-d₄, CD₃OD, 99.8 atom % D). The choice of a protic solvent is suitable for this polar molecule.

-

Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of CD₃OD in a standard 5 mm NMR tube. This concentration provides a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (0 ppm). However, for routine analysis, the residual solvent peak of CD₃OD (CHD₂OD at δ ≈ 3.31 ppm for ¹H; CD₃OD at δ ≈ 49.0 ppm for ¹³C) can be used as a secondary reference.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.

NMR Data Acquisition

The following parameters are suggested for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the desired signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16 ppm (from -2 to 14 ppm).

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans, as ¹³C is an insensitive nucleus.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 240 ppm (from -10 to 230 ppm).

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of (2S)-2-amino-3,3,3-trifluoropropan-1-ol with atom numbering.

Key NMR Coupling Relationships

Caption: Diagram of significant through-bond J-couplings in (2S)-2-amino-3,3,3-trifluoropropan-1-ol.

Conclusion

The ¹H and ¹³C NMR spectra of (2S)-2-amino-3,3,3-trifluoropropan-1-ol are rich in information, with the trifluoromethyl group playing a key role in defining the spectral features. A thorough understanding of the inductive effects and the various through-bond ¹H-¹⁹F and ¹³C-¹⁹F couplings is essential for accurate spectral assignment. The data and protocols presented in this guide provide a solid foundation for researchers to confidently characterize this important chiral building block and its derivatives, ensuring the integrity of their synthetic and medicinal chemistry endeavors.

References

-

PubChem. . National Center for Biotechnology Information.

-

University of Ottawa NMR Facility Blog. . 2007.

mass spectrometry of (2S)-2-amino-3,3,3-trifluoropropan-1-ol

An In-Depth Technical Guide to the Mass Spectrometry of (2S)-2-amino-3,3,3-trifluoropropan-1-ol

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of (2S)-2-amino-3,3,3-trifluoropropan-1-ol, a fluorinated amino alcohol of significant interest in pharmaceutical and materials science. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its ionization and fragmentation patterns under both hard and soft ionization techniques. By elucidating the expected mass spectral data, this document serves as a practical resource for the identification, characterization, and quality control of this compound and its derivatives.

Introduction: The Significance of (2S)-2-amino-3,3,3-trifluoropropan-1-ol

(2S)-2-amino-3,3,3-trifluoropropan-1-ol, with a molecular weight of 129.08 g/mol , is a chiral building block that incorporates a trifluoromethyl group, an amino group, and a primary alcohol.[1] The presence of the trifluoromethyl group imparts unique properties, such as increased metabolic stability and binding affinity, making it a valuable synthon in the development of novel therapeutic agents and advanced materials. Accurate and reliable analytical methods are paramount for its characterization, and mass spectrometry stands out as a powerful tool for confirming its structure and purity. This guide will explore the theoretical underpinnings of its mass spectrometric analysis, providing a predictive framework for its fragmentation behavior.

Ionization Techniques: A Dichotomy of Hard and Soft Methods

The choice of ionization technique is critical in mass spectrometry as it dictates the extent of fragmentation and the nature of the resulting mass spectrum. For (2S)-2-amino-3,3,3-trifluoropropan-1-ol, both Electron Impact (EI) and Electrospray Ionization (ESI) are viable methods, each offering distinct advantages.

-

Electron Impact (EI) Ionization: As a "hard" ionization technique, EI bombards the analyte with high-energy electrons, leading to the formation of a molecular ion (M•+) and extensive fragmentation.[2] This provides a detailed fragmentation pattern, often referred to as a "fingerprint," which is invaluable for structural elucidation.

-

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[3][4][5] This method is particularly well-suited for polar and thermally labile molecules, typically producing a protonated molecule [M+H]+ with minimal fragmentation. This is ideal for accurate molecular weight determination.

Predicted Fragmentation Pathways

The fragmentation of (2S)-2-amino-3,3,3-trifluoropropan-1-ol is expected to be influenced by the interplay of its three functional groups: the trifluoromethyl group, the amino group, and the primary alcohol.

Electron Impact (EI) Fragmentation

Under EI conditions, the molecular ion peak at m/z 129 is expected to be of low abundance or even absent, a common characteristic for alcohols.[6][7] The fragmentation will likely proceed through several key pathways:

-

Loss of a Trifluoromethyl Radical (•CF3): A characteristic fragmentation for compounds containing a CF3 group is the cleavage of the C-C bond to release a trifluoromethyl radical, resulting in a loss of 69 Da.[8][9] This would produce a prominent ion at m/z 60.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a dominant fragmentation pathway for amines.[6][7] This would lead to the formation of a resonance-stabilized iminium ion. Cleavage between the C2 and C3 carbons would result in an ion at m/z 100, while cleavage between C1 and C2 would yield an ion at m/z 30.

-

Loss of Water (H2O): The presence of a hydroxyl group makes the loss of a neutral water molecule (18 Da) a probable fragmentation pathway, especially in alcohols.[7][10] This would result in an ion at m/z 111.

-

Loss of a Hydroxymethyl Radical (•CH2OH): Cleavage of the C1-C2 bond can lead to the loss of a hydroxymethyl radical (31 Da), resulting in an ion at m/z 98.

Electrospray Ionization (ESI) Fragmentation

Under positive ion ESI, (2S)-2-amino-3,3,3-trifluoropropan-1-ol is expected to readily form a protonated molecule, [M+H]+, at m/z 130. Given the "soft" nature of ESI, fragmentation will be minimal. However, by inducing fragmentation through tandem mass spectrometry (MS/MS), characteristic product ions can be generated. The most likely fragmentation pathway in MS/MS would be the loss of a neutral water molecule, leading to a product ion at m/z 112.

Proposed Mass Spectrometry Fragmentation Data

The following table summarizes the predicted major fragments for (2S)-2-amino-3,3,3-trifluoropropan-1-ol under electron ionization.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 129 | [C3H6F3NO]•+ | - | Molecular Ion |

| 111 | [C3H4F3N]•+ | H2O | Loss of water |

| 100 | [C2H5NO]•+ | •CF3 | Loss of trifluoromethyl radical |

| 98 | [C2H3F3N]+ | •CH2OH | Loss of hydroxymethyl radical |

| 60 | [C2H6NO]+ | •CF3 | Alpha-cleavage with loss of CF3 |

| 30 | [CH4N]+ | C2H2F3O | Alpha-cleavage |

Visualization of the Proposed EI Fragmentation Pathway

Caption: Proposed EI fragmentation pathway of (2S)-2-amino-3,3,3-trifluoropropan-1-ol.

Experimental Protocol for Mass Spectrometric Analysis

To experimentally verify the fragmentation of (2S)-2-amino-3,3,3-trifluoropropan-1-ol, a standard gas chromatography-mass spectrometry (GC-MS) analysis with electron ionization is recommended. For ESI analysis, liquid chromatography-mass spectrometry (LC-MS) would be the method of choice.

GC-MS (EI) Methodology

-

Sample Preparation: Prepare a dilute solution of (2S)-2-amino-3,3,3-trifluoropropan-1-ol (approximately 100 µg/mL) in a high-purity volatile solvent such as methanol or acetonitrile.

-

Gas Chromatography (GC):

-

Injection: Inject a 1 µL aliquot of the sample into the GC system.

-

Column: Utilize a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250°C) to ensure proper separation and elution.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of 30 to 200 to detect the molecular ion and all significant fragments.

-

Ion Source Temperature: Maintain the ion source temperature at approximately 230°C.

-

LC-MS (ESI) Methodology

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a solvent compatible with reversed-phase chromatography (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Liquid Chromatography (LC):

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: Employ a gradient elution with water and acetonitrile, both containing 0.1% formic acid.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan from m/z 50 to 300 to identify the [M+H]+ ion.

-

Tandem MS (MS/MS): Perform product ion scans on the [M+H]+ ion (m/z 130) to obtain fragmentation data.

-

Conclusion: A Predictive and Practical Framework

This technical guide provides a robust theoretical framework for understanding the mass spectrometric behavior of (2S)-2-amino-3,3,3-trifluoropropan-1-ol. By detailing the expected fragmentation patterns under both EI and ESI conditions, this document equips researchers with the necessary knowledge to identify and characterize this important fluorinated building block. The provided experimental protocols offer a starting point for developing validated analytical methods, ensuring the quality and integrity of research and development efforts in which this compound is utilized.

References

-

ACD/Labs. (2008). Fragment loss of CF3 group. Retrieved from [Link]

-

Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]

-

Cardoso, C. L., & de Souza, G. E. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Journal of the American Society for Mass Spectrometry, 14(9), 1042–1051. Retrieved from [Link]

-

Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 43(1), 57. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-2-amino-3,3,3-trifluoropropan-1-ol. Retrieved from [Link]

-

Vvedensky, V. Y., Kurbatov, S. V., & Vvedenskaya, T. E. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Journal of Mass Spectrometry, 51(7), 532-543. Retrieved from [Link]

-

Clark, J. (2021). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

-

Chitumalla, R. (2014). Enantiomeric differentiation of β-amino alcohols under electrospray ionization mass spectrometric conditions. ResearchGate. Retrieved from [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., & Chow, K. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12. Retrieved from [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Van der Walt, M., Van der Westhuyzen, C., Coertzen, D., Smit, F. J., & Bornman, R. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein journal of organic chemistry, 7, 1745–1752. Retrieved from [Link]

-

Armenteros, M., Heinonen, S., Lázaro, E., & Zamora, R. (2025). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Antioxidants, 14(9), 1833. Retrieved from [Link]

Sources

- 1. (2S)-2-amino-3,3,3-trifluoropropan-1-ol | C3H6F3NO | CID 54594725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phys.libretexts.org [phys.libretexts.org]

- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 10. whitman.edu [whitman.edu]

Stability of (2S)-2-amino-3,3,3-trifluoropropan-1-ol: An In-depth Technical Guide

Introduction

(2S)-2-amino-3,3,3-trifluoropropan-1-ol, a chiral fluorinated amino alcohol, is a valuable building block in medicinal chemistry and drug development. The presence of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules.[1][2] However, the inherent reactivity of the amino and hydroxyl groups, coupled with the strong electron-withdrawing nature of the trifluoromethyl moiety, necessitates a thorough understanding of the compound's stability profile. This guide provides a comprehensive overview of the potential stability challenges and degradation pathways of (2S)-2-amino-3,3,3-trifluoropropan-1-ol, offering insights for researchers, scientists, and drug development professionals to ensure its effective utilization and storage.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (2S)-2-amino-3,3,3-trifluoropropan-1-ol is presented in the table below.[3]

| Property | Value |

| Molecular Formula | C₃H₆F₃NO |

| Molecular Weight | 129.08 g/mol |

| IUPAC Name | (2S)-2-amino-3,3,3-trifluoropropan-1-ol |

| CAS Number | 561323-79-3 |

| Physical Form | Solid (hydrochloride salt) |

| Storage Temperature | Room temperature (for hydrochloride salt)[4][5] |

Anticipated Stability Profile

Factors Influencing Stability:

-

pH: The amino group imparts a basic character to the molecule. In acidic solutions, it will be protonated to form an ammonium salt, which is generally more stable against oxidation. In neutral to basic conditions, the free amine is more susceptible to oxidative degradation. The solubility of amino alcohols is also pH-dependent.

-

Temperature: Elevated temperatures can accelerate degradation reactions. Thermal decomposition of amino acids, for instance, has been shown to occur at temperatures between 185 °C and 280 °C, leading to the evolution of water and ammonia.[6] While the trifluoromethyl group is generally thermally stable, the overall molecular stability will be dictated by the weakest bonds.

-

Light: Photodegradation is a potential concern for many organic molecules. The energy from UV or visible light can initiate radical reactions, leading to decomposition. Photostability is a known consideration for fluorinated compounds.[7]

-

Oxidizing Agents: The presence of oxidizing agents, including atmospheric oxygen, can lead to the degradation of the amine and alcohol functionalities.

Potential Degradation Pathways

Based on established chemical principles, the following degradation pathways are plausible for (2S)-2-amino-3,3,3-trifluoropropan-1-ol.

Oxidation

The primary amine and primary alcohol are both susceptible to oxidation.

-

Oxidation of the Amine: The primary amine can be oxidized to form a variety of products, including nitroso, nitro, and imine derivatives. The presence of the electron-withdrawing trifluoromethyl group may influence the rate and products of this reaction.

-

Oxidation of the Alcohol: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.

Hydrolysis of the Trifluoromethyl Group

The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group generally resistant to hydrolysis under normal conditions.[8] However, under harsh acidic or basic conditions, particularly at elevated temperatures, hydrolysis to a carboxylic acid could potentially occur. The hydrolytic instability of a trifluoromethyl group has been observed when it is positioned ortho to a hydroxyl group on an aromatic ring.[9]

Thermal Decomposition

At elevated temperatures, the molecule may undergo decomposition. The likely initial steps would involve the loss of water or ammonia. For some amino acids, thermal decomposition results in the formation of cyclic condensates with peptide bonds.[6]

Photodegradation

Exposure to light, particularly UV radiation, could initiate radical-based degradation pathways. This could involve cleavage of C-C, C-N, or C-O bonds. Photolysis of fluorinated pharmaceuticals has been shown to lead to either defluorination or the formation of other fluorinated byproducts.[10]

Recommended Storage and Handling

To ensure the integrity of (2S)-2-amino-3,3,3-trifluoropropan-1-ol, the following storage and handling procedures are recommended:

-

Storage Conditions: The hydrochloride salt is typically stored at room temperature.[4][5] To minimize degradation, it should be kept in a tightly sealed container to protect it from moisture and air. For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is advisable.

-

Handling: Avoid exposure to strong oxidizing agents, strong acids, and strong bases. When handling the compound, use appropriate personal protective equipment, including gloves and safety glasses. Operations should be carried out in a well-ventilated area.

Proposed Stability-Indicating Analytical Methodology

A stability-indicating analytical method is crucial for accurately assessing the stability of (2S)-2-amino-3,3,3-trifluoropropan-1-ol and quantifying its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable approach.

Forced Degradation Studies

To develop and validate a stability-indicating method, forced degradation studies should be performed under various stress conditions as mandated by ICH guidelines.[11]

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105°C for 48 hours.

-

Photostability: Exposure to UV light (254 nm) and visible light for an extended period.

The degradation samples would then be analyzed by the developed HPLC method to ensure that all degradation products are well-resolved from the parent peak.

Diagrams

Logical Flow for Stability Assessment

Caption: Workflow for assessing the stability of (2S)-2-amino-3,3,3-trifluoropropan-1-ol.

Potential Degradation Pathways

Caption: Potential degradation pathways for (2S)-2-amino-3,3,3-trifluoropropan-1-ol.

Conclusion

(2S)-2-amino-3,3,3-trifluoropropan-1-ol is a compound of significant interest in pharmaceutical development. While its trifluoromethyl group imparts a degree of stability, the presence of reactive amino and alcohol functionalities necessitates careful consideration of its stability profile. This guide, based on established chemical principles and data from analogous structures, provides a framework for understanding the potential degradation pathways and for developing appropriate storage, handling, and analytical strategies. It is imperative that researchers conduct specific stability studies on this molecule to experimentally validate these predictions and ensure the quality and reliability of their research and development efforts.

References

-

PubChem. (2S)-2-amino-3,3,3-trifluoropropan-1-ol. National Center for Biotechnology Information. [Link]

- Filler, R., & Novar, H. (1961). Fluorinated Aromatic Amino Acids. II. 2- and 3-Trifluoromethyltyrosines. Hydrolytic Stability of the Trifluoromethyl Group. The Journal of Organic Chemistry, 26(7), 2707–2710.

- MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6).

- Filler, R., & Novar, H. (1961). Fluorinated Aromatic Amino Acids. II. 2- and 3-Trifluoromethyltyrosines. Hydrolytic Stability of the Trifluoromethyl Group. The Journal of Organic Chemistry, 26(7), 2707–2710.

- Kaźmierczak, M., et al. (2019). Synthesis of Optically Active α-Trifluoromethylamines by Rearrangement of β-Amino-α-trifluoromethyl Alcohols. The Journal of Organic Chemistry, 84(15), 9484-9495.

- Li, G., et al. (2021). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.

- Nicewicz, D. A., & MacMillan, D. W. C. (2008). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 130(51), 17270–17271.

-

ChemistryViews. (2015). Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. [Link]

- Glukhareva, T. V., et al. (2021). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 26(16), 4945.

- Gløb, J. B., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation. The Journal of Physical Chemistry A, 125(37), 8175–8188.

- Sereda, G., & Rajpara, V. (2007). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Tetrahedron, 63(35), 8499-8521.

- Pitre, S. P., et al. (2020). Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. The Journal of Organic Chemistry, 85(15), 9633–9644.

- Wang, Y., et al. (2021). Theoretical kinetic and mechanistic studies on the reactions of dodecafluoro-2-methylpentan-3-one with OH and H radicals. Physical Chemistry Chemical Physics, 23(34), 18519-18530.

- Rapolu, R., et al. (2016). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations.

- Grygorenko, O. O., et al. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society, 144(23), 10214–10219.

- Filyakova, V. I., et al. (1996). Hydrolysis of fluoroalkyl-containing β-aminovinyl ketones. Russian Chemical Bulletin, 45(11), 2636–2639.

- Gao, Y., et al. (2021). Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance. RSC Advances, 11(43), 26867-26877.

- Wang, B., et al. (2021). Photostable 1-Trifluoromethyl Cinnamyl Alcohol Derivatives Designed as Potential Fungicides and Bactericides. Journal of Agricultural and Food Chemistry, 69(19), 5435–5445.

- Bolognesi, A., et al. (2006). 2-amino-1-propanol versus 1-amino-2-propanol: Valence band and C 1s core-level photoelectron spectra. The Journal of Chemical Physics, 125(14), 144301.

- Unger, N., & Holzgrabe, U. (2018). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analy. Journal of Pharmaceutical and Biomedical Analysis, 147, 125-139.

- Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–2627.

- MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6).